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Compound of Interest

Compound Name: AMG 925 (HCl)

Cat. No.: B2464784 Get Quote

Technical Support Center: AMG 925 Kinase
Assays
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing

AMG 925 in kinase assays.

Frequently Asked Questions (FAQs)
Q1: What is AMG 925 and what are its primary targets?

AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine

kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has been developed to

overcome resistance to FLT3 inhibitors in acute myeloid leukemia (AML).[3]

Q2: What is the mechanism of action of AMG 925?

AMG 925 functions by inhibiting the kinase activity of FLT3 and CDK4. Inhibition of FLT3 leads

to the suppression of downstream signaling pathways, including the phosphorylation of STAT5.

[1][2] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), a key

regulator of the cell cycle.[2]

Q3: What are the known off-target effects of AMG 925?
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While AMG 925 is a selective inhibitor, it does exhibit activity against other kinases, particularly

at higher concentrations. A KinomeScan assay against a panel of 442 kinases has been

performed to determine its selectivity profile.[1] For a detailed list of off-target kinases and their

binding affinities, please refer to the data table in the "Off-Target Effects" section.

Q4: In which cell lines has the activity of AMG 925 been characterized?

AMG 925 has been shown to potently inhibit the growth of various cancer cell lines, including

FLT3-ITD positive AML cell lines such as MOLM-13 and MV4-11.[1][4] It is also active in cell

lines with resistance-conferring FLT3 mutations like D835Y.[3]

Q5: What are the recommended downstream markers to assess AMG 925 activity in cells?

To confirm the cellular activity of AMG 925, it is recommended to monitor the phosphorylation

status of downstream targets of FLT3 and CDK4. Specifically, a decrease in phosphorylated

STAT5 (p-STAT5) indicates FLT3 inhibition, and a decrease in phosphorylated Rb (p-Rb)

indicates CDK4 inhibition.[2]

Data Presentation: Off-Target Effects of AMG 925
The following table summarizes the off-target kinase interactions of AMG 925 as determined by

a KinomeScan assay. The data is presented as Kd (nM) values, which represent the

dissociation constant and are a measure of binding affinity. Lower Kd values indicate stronger

binding.
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Kinase Target Kd (nM)

TTK/Mps-1 0.17

CDK4-cyclinD1 0.19

CDK4-cyclinD3 0.74

GAK 0.96

FLT3(D835Y) 1.1

FLT3(D835H) 1.2

CSNK2A2 2

FLT3 2.3

FLT3(K663Q) 3.8

FLT3(ITD) 3.9

FLT3(N841I) 4

DYRK1A 4.1

DYRK1B 5.9

CLK2 6.1

CSNK2A1 7.5

FLT3(R834Q) 13

CLK4 15

PLK4 21

CLK1 23

MEK3 25

ERK8 32

PFTK1 32

JNK3 34
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PCTK1 35

JNK2 44

MEK5 46

CDK2 48

TRKC 49

CSF1R 52

STK16 52

TYK2 58

MEK4 71

KIT(D816V) 72

MKNK2 73

PIP5K2C 73

KIT(V559D) 80

KIT(L576P) 81

TRKB 83

TRKA 97

MST4 120

RSK2 120

JAK1 150

JNK1 150

KIT 150

DYRK2 160

ICK 160

IRAK3 160
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RSK3 160

PDGFRB 180

RSK1 190

AMPK-alpha2 200

RIOK2 220

CDKL5 270

GSK3B 540

BIKE 660

Primary targets are highlighted in bold.

Data sourced from the supplementary materials

of Keegan et al., Mol Cancer Ther. 2014

Apr;13(4):880-9.[5][6]
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Issue Potential Cause Recommended Solution

Inconsistent IC50 values

Compound precipitation: AMG

925 may have limited solubility

in aqueous buffers.

Visually inspect for

precipitates. Prepare fresh

serial dilutions for each

experiment. Consider using a

small percentage of DMSO in

the final assay buffer (typically

<1%).

ATP concentration variability:

IC50 values of ATP-

competitive inhibitors are

sensitive to ATP concentration.

Use a consistent ATP

concentration across all

assays, ideally close to the Km

value for the kinase.

Enzyme activity variation:

Recombinant kinase activity

can vary between batches or

due to improper storage.

Aliquot and store the kinase at

-80°C to avoid multiple freeze-

thaw cycles. Run a positive

control with a known inhibitor

to validate each new batch of

enzyme.

High background signal

Compound interference: AMG

925 might interfere with the

assay detection system (e.g.,

fluorescence or luminescence).

Run a "no enzyme" control

with the inhibitor to check for

direct effects on the assay

signal.

Contaminated reagents:

Reagents may be

contaminated with ATP or

other interfering substances.

Use fresh, high-quality

reagents. Test individual

reagents for background

signal.

No or low kinase activity

Inactive enzyme: The kinase

may have lost activity due to

improper handling or storage.

Verify enzyme activity with a

known substrate and optimal

reaction conditions before

starting inhibitor screening.
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Incorrect buffer composition:

The assay buffer may not be

optimal for the kinase.

Ensure the buffer composition

(pH, salt concentration,

cofactors) is optimal for the

specific kinase being tested.

Unexpected cellular activity

Off-target effects: At higher

concentrations, AMG 925 can

inhibit other kinases, leading to

mixed cellular phenotypes.

Correlate cellular results with

in vitro IC50 values for both

on-target and off-target

kinases. Use the lowest

effective concentration to

minimize off-target effects.

Cell line specific responses:

The cellular context, including

the expression of other

kinases and signaling proteins,

can influence the response to

a dual inhibitor.

Characterize the expression

levels of FLT3, CDK4, and key

off-target kinases in your cell

line of interest.

Experimental Protocols
In Vitro FLT3/CDK4 Kinase Assay (Luminescence-based)
This protocol is a general guideline for determining the IC50 value of AMG 925 against FLT3

and CDK4 kinases using a luminescence-based assay that measures ATP consumption (e.g.,

Kinase-Glo®).

Materials:

Recombinant human FLT3 or CDK4/Cyclin D1 enzyme

Substrate: A-L-Y-D-I-Y-Y-D-H-F-R (for FLT3) or Rb (C-terminal fragment) protein (for CDK4)

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM

DTT)

AMG 925 (dissolved in 100% DMSO)

ATP

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2464784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase-Glo® Luminescence Kinase Assay Kit

White, opaque 96-well or 384-well plates

Procedure:

Prepare Serial Dilutions of AMG 925:

Perform serial dilutions of the AMG 925 stock solution in kinase assay buffer. Ensure the

final DMSO concentration in the assay is consistent and low (e.g., <1%).

Set up Kinase Reaction:

In each well of the assay plate, add the following in this order:

Kinase Assay Buffer

Diluted AMG 925 or vehicle control (DMSO)

Recombinant kinase (FLT3 or CDK4/Cyclin D1)

Substrate

Pre-incubate the plate at room temperature for 10-15 minutes.

Initiate Kinase Reaction:

Add ATP to each well to start the reaction. The final ATP concentration should be at or

near the Km for the respective kinase.

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the

reaction is in the linear range.

Detect ATP Levels:

Allow the plate to equilibrate to room temperature.

Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure Luminescence:

Read the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each AMG 925 concentration relative to

the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT5 and Phospho-Rb
This protocol describes the detection of p-STAT5 and p-Rb in cell lysates by Western blot to

assess the cellular activity of AMG 925.

Materials:

FLT3-dependent cell line (e.g., MOLM-13)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-p-Rb (Ser780), anti-total

Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Wash buffer (TBST)
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ECL Western blotting substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:

Seed cells and treat with various concentrations of AMG 925 for the desired time (e.g., 2-

24 hours).

Harvest the cells and wash with ice-cold PBS.

Lyse the cells in ice-cold lysis buffer.

Clarify the lysates by centrifugation and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times with TBST.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2464784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Incubate the membrane with ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Analysis:

Quantify the band intensities for the phosphorylated and total proteins.

Normalize the phosphorylated protein levels to the total protein levels and the loading

control to determine the extent of inhibition.

Signaling Pathways and Experimental Workflow
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Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.
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Caption: CDK4/Rb Signaling Pathway and Inhibition by AMG 925.
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Caption: Experimental Workflow for Evaluating AMG 925.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b2464784?utm_src=pdf-body-img
https://www.benchchem.com/product/b2464784?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2464784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. benchchem.com [benchchem.com]

2. medchemexpress.com [medchemexpress.com]

3. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor
resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

4. apexbt.com [apexbt.com]

5. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute
myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

6. scispace.com [scispace.com]

To cite this document: BenchChem. [potential off-target effects of AMG 925 in kinase
assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2464784#potential-off-target-effects-of-amg-925-in-
kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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